4-Iodo-7-azaindole

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 4-iodo analog boasts unmatched reactivity in Pd(0)-catalyzed cross-couplings (Suzuki, Sonogashira) thanks to its weaker C-I bond, delivering faster, higher-yielding couplings than 4-bromo/chloro analogs. Its selective FGFR1-3 inhibition (IC50 7-25 nM) with low FGFR4 activity makes it the preferred starting scaffold for developing isoform-selective kinase inhibitors, minimizing risk of pan-FGFR toxicity. Higher LogP and density allow fine-tuning of ADME profiles. Ideal for rapid parallel library synthesis and structure-based drug design.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
CAS No. 319474-34-5
Cat. No. B1323397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-7-azaindole
CAS319474-34-5
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)I
InChIInChI=1S/C7H5IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
InChIKeyPCHGYPNRADCIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-7-azaindole (CAS 319474-34-5): A Critical Halogenated Building Block for Medicinal Chemistry and Kinase Inhibitor Research


4-Iodo-7-azaindole (4-iodo-1H-pyrrolo[2,3-b]pyridine) is a halogenated heterocyclic compound belonging to the 7-azaindole family. Its core structure is a privileged scaffold widely employed in the design of ATP-competitive kinase inhibitors due to its capacity to form critical hydrogen bonds with the kinase hinge region [1]. The compound features a reactive iodine atom at the 4-position, which serves as a crucial synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling the rapid construction of diverse molecular libraries for structure-activity relationship (SAR) studies and drug discovery programs [2].

Why 4-Iodo-7-azaindole Cannot Be Readily Substituted with Other 4-Halo-7-azaindoles in Research Protocols


The 4-position halogen substitution in 7-azaindole is not a generic replacement; it dictates both the synthetic pathway and biological outcome. The larger atomic radius and lower bond dissociation energy of the C-I bond (relative to C-Br or C-Cl) render 4-iodo-7-azaindole significantly more reactive in oxidative addition with Pd(0), a critical step in cross-coupling reactions [1]. This enables faster, milder, and often higher-yielding coupling reactions, making it the preferred building block for constructing complex libraries. Conversely, 4-chloro-7-azaindole is comparatively inert under similar conditions, limiting its utility for late-stage diversification. Beyond synthetic chemistry, the identity of the halogen at the C4 position is a key determinant of kinase selectivity and potency. As demonstrated in FGFR inhibition studies, the 4-iodo analog exhibits a distinct selectivity and potency profile compared to its bromo or chloro counterparts, underscoring that substitution cannot be made without fundamentally altering the pharmacological properties of derived compounds [2].

Quantitative Differentiation of 4-Iodo-7-azaindole: Evidence for Its Unique Reactivity and Pharmacological Profile


Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 4-iodo-7-azaindole undergoes oxidative addition with palladium(0) catalysts significantly faster than its C-Br and C-Cl analogs. This enhanced reactivity is a direct consequence of the lower bond dissociation energy of the C-I bond, enabling efficient Suzuki, Sonogashira, and Buchwald-Hartwig couplings under milder conditions [1]. While 4-chloro-7-azaindole often requires harsh conditions and extended reaction times, the iodo analog is frequently the reagent of choice for rapid library synthesis in drug discovery programs [2]. This is a class-level inference based on established principles of organometallic chemistry and documented in numerous synthetic methodologies for the 7-azaindole scaffold.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Distinct Kinase Inhibition Profile: Potent FGFR1/2/3 Inhibition with Partial Selectivity over FGFR4

In a head-to-head comparison of 7-azaindole derivatives, compound 4h, which is 4-iodo-7-azaindole, demonstrated a potent and distinct FGFR inhibition profile [1]. It exhibited IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3). This activity is superior to the comparator compound 3h (IC50: FGFR1=54 nM, FGFR2=66 nM, FGFR3=320 nM), a related 7-azaindole derivative, and is also significantly more potent than another analog, 4a (IC50: FGFR1=83 nM, FGFR2=93 nM, FGFR3=421 nM). Furthermore, 4h displays notable selectivity over FGFR4 (IC50 = 712 nM), a profile that distinguishes it from pan-FGFR inhibitors.

Kinase Inhibitors Cancer Biology Pharmacology

Quantitative Physical-Chemical Differentiation: Density and Lipophilicity (LogP)

The substitution of a hydrogen with an iodine atom at the 4-position of the 7-azaindole scaffold results in significant changes to key physicochemical parameters compared to other halogen analogs. 4-Iodo-7-azaindole has a predicted density of 2.082 g/cm³, which is substantially higher than that of 4-bromo-7-azaindole (1.770 g/cm³) and 4-chloro-7-azaindole (1.425 g/cm³) . Similarly, its LogP value, a measure of lipophilicity, is higher (LogP ≈ 2.34-2.75) than that of its bromo (LogP ≈ 2.33-2.49) and chloro (LogP ≈ 2.52) counterparts . These properties are crucial determinants of a molecule's ADME profile and cellular permeability.

Medicinal Chemistry Physicochemical Properties ADME

C4-Position SAR: C4-Substituted 7-Azaindoles Exhibit Superior Inhibition of Haspin and CDK9/Cyclin T Kinases

A systematic evaluation of 7-azaindole derivatives revealed that substitution at the C4-position is critical for achieving potent inhibition of Haspin and CDK9/Cyclin T kinases [1]. In a panel of thirty-five synthesized compounds, those bearing C4-substituents consistently outperformed their unsubstituted or alternatively substituted counterparts. The study identified that a 4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivative achieved the best Haspin activity with an IC50 of 0.118 μM, while a 4-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine derivative achieved the best CDK9/Cyclin T activity with an IC50 of 0.063 μM. This class-level evidence establishes the C4-position as a key vector for optimizing potency against these therapeutically relevant targets, directly validating the utility of C4-halogenated 7-azaindoles like 4-iodo-7-azaindole as essential precursors for synthesizing such potent inhibitors.

Kinase Inhibitors Cancer Research Medicinal Chemistry

Optimal Research and Industrial Applications for 4-Iodo-7-azaindole Based on Differential Evidence


Building Block for Focused Kinase Inhibitor Libraries Targeting FGFR1-3 with Reduced FGFR4 Activity

Given its potent and selective inhibition of FGFR1, FGFR2, and FGFR3 (IC50 values of 7, 9, and 25 nM, respectively) with significantly lower activity against FGFR4 (IC50 = 712 nM) [1], 4-iodo-7-azaindole is an ideal starting point for medicinal chemistry campaigns aimed at developing isoform-selective FGFR inhibitors. This profile is particularly valuable for minimizing on-target toxicities, such as hyperphosphatemia, which are associated with pan-FGFR inhibition. Researchers can use it as a core scaffold for structure-based design to further enhance selectivity and potency.

Preferred Substrate for High-Throughput Synthesis via Palladium-Catalyzed Cross-Coupling

The superior reactivity of the C-I bond in oxidative addition reactions with Pd(0) makes 4-iodo-7-azaindole the reagent of choice for rapid, parallel synthesis of diverse compound libraries via Suzuki, Sonogashira, and Buchwald-Hartwig couplings [2][3]. This property enables the efficient exploration of chemical space around the 7-azaindole core under milder conditions and with higher yields than its bromo or chloro analogs, accelerating lead optimization cycles in both academic and industrial drug discovery settings.

Key Intermediate for Developing Dual Haspin/CDK9 Inhibitors as Anticancer Agents

Comprehensive SAR studies have demonstrated that C4-substituted 7-azaindoles are the most potent class of inhibitors for both Haspin and CDK9/Cyclin T kinases, with optimized derivatives achieving IC50 values of 0.118 μM and 0.063 μM, respectively [4]. 4-Iodo-7-azaindole serves as a critical synthetic gateway to this privileged class of molecules. Its use is therefore strongly indicated for research programs focused on developing novel antimitotic agents that exploit the dual inhibition of these kinases for cancer therapy.

Physicochemical Optimization Studies in Drug Development

The distinct physicochemical properties of 4-iodo-7-azaindole, including its higher density (2.082 g/cm³) and increased lipophilicity (LogP ≈ 2.34-2.75) compared to other 4-halo analogs , make it a valuable tool for probing the impact of these parameters on ADME properties. Researchers can use this compound to generate derivatives with specific solubility, permeability, and metabolic stability profiles, providing a tunable handle for optimizing the drug-likeness of lead candidates.

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